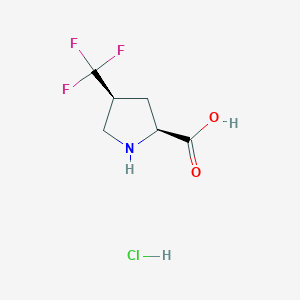
4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-Aminoethoxy)aniline hydrochloride” is a compound with a molecular weight of 188.66 . Another related compound is “4-(2-Aminoethoxy)benzamide hydrochloride” with a CAS No. 1354968-59-4 .
Synthesis Analysis
While specific synthesis methods for “4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride” are not available, there are related studies on the synthesis of similar compounds. For instance, a study reports the synthesis of two novel supramolecular architectures, Phenyl(octa-2-aminoethoxy)calix4resorcinarene and 2-Aminoethoxyphenyl-(octa-2-aminoethoxy)calix4resorcinarene via surface functionalization .
Molecular Structure Analysis
The InChI code for “4-(2-Aminoethoxy)aniline hydrochloride” is 1S/C8H12N2O.ClH/c9-5-6-11-8-3-1-7(10)2-4-8;/h1-4H,5-6,9-10H2;1H .
Scientific Research Applications
Chromatography and Mass Spectrometry:
4-(2-Aminoethoxy)benzoic acid hydrochloride is employed in chromatography and mass spectrometry applications. It plays a crucial role in sample manipulation during mass spectrometry experiments. Researchers use it to enhance the efficiency and accuracy of protein analysis, peptide sequencing, and metabolite identification .
Photodynamic Therapy (PDT):
Photodynamic therapy is a cancer treatment that involves light-activated compounds. Researchers investigate the use of 4-(2-Aminoethoxy)benzoic acid hydrochloride as a photosensitizer in PDT. When exposed to light, it generates reactive oxygen species that selectively damage cancer cells. Its unique properties make it a promising candidate for targeted cancer therapy.
Mechanism of Action
Target of Action
The primary target of 4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride, also known as Aminoethoxyvinylglycine Hydrochloride (AVG-HCl), is the enzyme ACC (1-aminocyclopropane-1-carboxylic acid) synthase . This enzyme plays a crucial role in the biosynthesis of ethylene, a plant hormone that regulates growth and development .
Mode of Action
AVG-HCl competitively inhibits ACC synthase . This enzyme is responsible for the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene in plants . By inhibiting ACC synthase, AVG-HCl effectively reduces the production of ethylene .
Biochemical Pathways
The inhibition of ACC synthase by AVG-HCl affects the ethylene biosynthesis pathway . Ethylene is a key regulator of various physiological processes in plants, including cell elongation, fruit ripening, and responses to environmental stress . Therefore, the action of AVG-HCl can lead to significant changes in these processes.
Result of Action
The primary result of AVG-HCl’s action is the reduction of ethylene-mediated changes in plant growth and development . This can include delaying fruit ripening, reducing cell elongation, and altering responses to environmental stress .
Safety and Hazards
Future Directions
While specific future directions for “4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride” are not available, there’s an urgent clinical need for agents that improve cardiac performance with a favourable safety profile . This suggests that research into related compounds could be a promising area of study.
properties
IUPAC Name |
2-(1,1-dioxothian-4-yl)oxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S.ClH/c8-3-4-11-7-1-5-12(9,10)6-2-7;/h7H,1-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMWZBXJVHGVKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


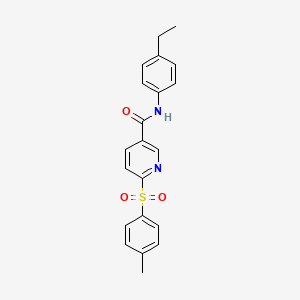
![N-benzyl-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2772592.png)
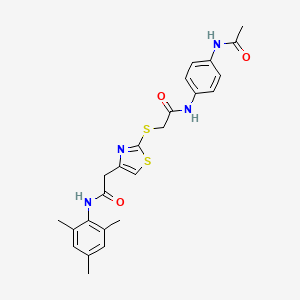
![N-(3-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2772597.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide](/img/structure/B2772599.png)
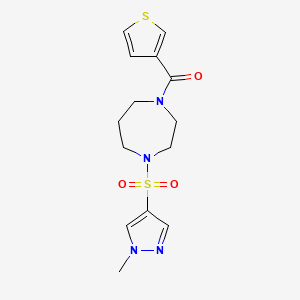
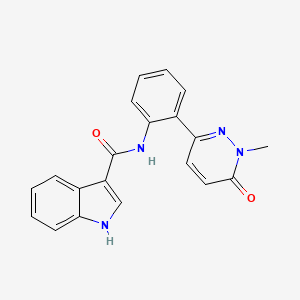

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2772607.png)
![(3-Chloro-4-methylphenyl){2-[(2-morpholin-4-ylethyl)amino]pteridin-4-yl}amine](/img/structure/B2772608.png)
![2-[1-(2-Methylphenyl)pyrrolidin-2-yl]propan-2-amine](/img/structure/B2772609.png)
